1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
Description
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is a substituted urea derivative characterized by a 3,4-dichlorophenyl group attached to one nitrogen of the urea core and a furan-2-ylmethyl moiety on the adjacent nitrogen. The compound’s molecular formula is C₁₂H₁₀Cl₂N₂O₂, with a molecular weight of 285.04 g/mol. Substituted ureas are widely studied for their biological activities, including herbicidal, fungicidal, and insecticidal properties . The presence of the electron-withdrawing 3,4-dichlorophenyl group enhances stability and resistance to enzymatic degradation, while the furan-2-ylmethyl substituent may influence solubility and bioavailability due to its heteroaromatic nature .
Properties
Molecular Formula |
C12H10Cl2N2O2 |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-4-3-8(6-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
InChI Key |
RUYKLXWNKLRUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3,4-dichloroaniline with furan-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: : Preparation of furan-2-ylmethyl isocyanate.
- React furan-2-ylmethanol with phosgene or triphosgene to form furan-2-ylmethyl isocyanate.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-5°C), and inert atmosphere (e.g., nitrogen).
-
Step 2: : Formation of this compound.
- React 3,4-dichloroaniline with furan-2-ylmethyl isocyanate.
- Reaction conditions: Solvent (e.g., toluene), temperature (room temperature to reflux), and stirring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: The 4-cyanophenyl analog (6g) achieves an 81.9% synthesis yield, suggesting that electron-withdrawing groups (e.g., cyano) enhance reaction efficiency compared to alkyl or heteroaromatic substituents .
- Biodegradability : DCPMU, a methyl-substituted analog, is a persistent metabolite of diuron, indicating that bulkier substituents (e.g., furan-2-ylmethyl) may further hinder complete mineralization .
- Bioactivity : Pyridine-containing analogs (e.g., 6-methylpyridin-2-yl) exhibit enhanced pesticidal activity compared to phenyl derivatives, implying that nitrogen-containing heterocycles improve target binding .
Environmental and Metabolic Behavior
- Degradation Pathways: Unlike diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which degrades to DCPMU and 3,4-dichloroaniline (3,4-DCA), the furan-2-ylmethyl substituent in the target compound may alter metabolic routes.
- Persistence : Chlorinated phenyl groups (e.g., in diuron and DCPMU) confer environmental persistence, but the furan moiety’s lower stability could reduce half-life compared to fully aromatic analogs .
Physicochemical Properties
- Solubility : The furan-2-ylmethyl group’s polarity may increase water solubility compared to methyl or trifluoromethoxy substituents (e.g., 6h in , m/z 322.1), though chlorinated aromatic groups still dominate hydrophobicity .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, including detailed research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
- Molecular Formula : C12H10Cl2N2O2
- Molecular Weight : 273.12 g/mol
- Structure : The compound features a dichlorophenyl group attached to a furan moiety via a urea functional group, which is significant for its biological activities.
Biological Activities
-
Antitumor Properties
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies using the MTT assay, the compound demonstrated an IC50 value of 16.63 ± 0.27 μM against Caco-2 colorectal adenocarcinoma cells, outperforming standard chemotherapeutics like cisplatin and etoposide .
- Apoptosis induction was confirmed through Annexin V assays, indicating that the compound triggers programmed cell death mechanisms in cancer cells .
-
Antimicrobial Activity
- The compound has shown promising antimicrobial properties against several bacterial strains. Its efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays, revealing significant activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Interaction : Studies have shown that the compound can bind to DNA and bovine serum albumin (BSA), which may influence its pharmacokinetics and therapeutic efficacy .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea | Different dichlorophenyl substitution | Varied biological activity profile |
| 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea | Substituted at the para position | Potentially lower activity against certain targets |
| 1-(3,4-Dichloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)urea | Tetrahydrofuran ring instead of furan | Altered solubility and reactivity |
This table illustrates how variations in substitution patterns on the phenyl ring significantly influence the pharmacological profiles and reactivity of these compounds.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited lower MIC values than several conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
